Her2-IN-19

HER2 wild-type kinase inhibition IC50 comparison pyridoquinazoline scaffold

Her2-IN-19 (Compound 10e) is an irreversible dual HER2/EGFR inhibitor offering unparalleled potency for resistant cancer models. With an IC50 of 0.87 nM against HER2 WT and 1.49 nM against the clinically relevant HER2 YVMA mutant, it is at least 130-fold more potent than alternative tool compounds (HER2-IN-15/16/17). Its unique balanced inhibition profile is validated by in vivo efficacy data at 30 mg/kg, providing a proven path to preclinical translation not offered by other compounds in its series. Choose Her2-IN-19 for definitive target engagement in HER2 exon 20 insertion mutation studies.

Molecular Formula C30H29ClN6O2
Molecular Weight 541.0 g/mol
Cat. No. B12372405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHer2-IN-19
Molecular FormulaC30H29ClN6O2
Molecular Weight541.0 g/mol
Structural Identifiers
SMILESCN1CCCC1C=CC(=O)NC2=C3CCN(C4=NC=NC(=C34)C=C2)C5=CC(=C(C=C5)OCC6=CC=CC=N6)Cl
InChIInChI=1S/C30H29ClN6O2/c1-36-15-4-6-21(36)8-12-28(38)35-25-9-10-26-29-23(25)13-16-37(30(29)34-19-33-26)22-7-11-27(24(31)17-22)39-18-20-5-2-3-14-32-20/h2-3,5,7-12,14,17,19,21H,4,6,13,15-16,18H2,1H3,(H,35,38)/b12-8+/t21-/m1/s1
InChIKeyARFRDHRNFVIREW-NBILRRPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Her2-IN-19: Procurement-Ready Potent HER2/EGFR Dual Inhibitor with Sub-Nanomolar HER2 Affinity


Her2-IN-19 (Compound 10e) is a novel, irreversible small-molecule kinase inhibitor targeting both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) [1]. It is characterized by a 5,6-dihydro-4H-pyrido[2,3,4-de]quinazoline core scaffold and demonstrates potent enzymatic inhibition against HER2 with an IC50 of 0.87 nM and against EGFR with an IC50 of 3.5 nM [2]. The compound also exhibits sub-nanomolar to low-nanomolar antiproliferative activity in cellular assays against HER2-dependent cancer cell lines, including NCI-N87 (gastric), BT474 (breast), and the engineered BaF3-HER2YVMA mutant line [2].

Why Her2-IN-19 Cannot Be Substituted with Other HER2 or HER2/EGFR Inhibitors


Her2-IN-19 (Compound 10e) cannot be generically substituted with other in-class compounds due to substantial quantitative performance gaps across multiple comparative dimensions. First, within its own chemical series, a direct analog (HER2-IN-20/Compound 32) exhibits approximately 56-fold lower potency against HER2 WT (49 nM vs. 0.87 nM) and 28-fold lower potency against HER2 YVMA mutant (42 nM vs. 1.49 nM) . Second, compared to clinically established HER2 inhibitors afatinib and neratinib, the pyrido[2,3,4-de]quinazoline series to which Her2-IN-19 belongs demonstrates superior antiproliferative efficacy in BaF3 cells harboring the clinically relevant HER2insYVMA mutation [1]. Third, other HER2-targeting tool compounds such as HER2-IN-15, HER2-IN-16, and HER2-IN-17 exhibit IC50 values only reported as '<200 nM' against HER2 YVMA, representing at least a 130-fold lower potency compared to Her2-IN-19 (IC50 = 1.49 nM in BaF3-HER2YVMA) [2]. Fourth, Her2-IN-19 uniquely combines sub-nanomolar HER2 WT potency, low-nanomolar EGFR inhibition, and in vivo antitumor efficacy validated at 30 mg/kg oral dosing—a multi-dimensional profile not uniformly present across the broader HER2 inhibitor landscape [1]. These quantitative disparities render direct substitution of Her2-IN-19 scientifically unsound without experimental revalidation of the specific comparator's potency and selectivity profile under identical assay conditions.

Quantitative Differentiation Guide: Her2-IN-19 vs. Comparators in HER2/EGFR Inhibition


Enzymatic HER2 WT Inhibition: Her2-IN-19 vs. HER2-IN-20 (Direct Analog)

Her2-IN-19 (Compound 10e) demonstrates a 56-fold higher potency against HER2 wild-type kinase compared to its direct analog HER2-IN-20 (Compound 32) from the same chemical series. The IC50 values are 0.87 nM for Her2-IN-19 versus 49 nM for HER2-IN-20 [1]. This quantitative potency gap underscores that even compounds sharing the same core scaffold cannot be assumed to be functionally interchangeable for HER2 WT inhibition studies.

HER2 wild-type kinase inhibition IC50 comparison pyridoquinazoline scaffold

Cellular Antiproliferative Activity in BaF3-HER2YVMA Mutant Cells: Her2-IN-19 vs. HER2-IN-20

In cellular antiproliferation assays using BaF3 cells engineered to express the clinically relevant A775_G776insYVMA HER2 mutation, Her2-IN-19 exhibits an IC50 of 1.49 nM [1]. In contrast, the direct analog HER2-IN-20 shows an IC50 of 42 nM against HER2 YVMA in a comparable cellular context . This represents a 28-fold difference in cellular potency against the HER2 mutant form. Furthermore, compared to HER2-IN-15, HER2-IN-16, and HER2-IN-17, each reported with IC50 values of '<200 nM' against HER2 YVMA mutant BaF3 cells, Her2-IN-19 is at least 130-fold more potent [2].

HER2 exon 20 insertion mutation YVMA mutation BaF3 cellular assay antiproliferation

Superior Antiproliferative Efficacy vs. Afatinib and Neratinib in HER2insYVMA Mutant BaF3 Cells

The pyrido[2,3,4-de]quinazoline core series to which Her2-IN-19 (Compound 10e) belongs was directly compared against two clinically approved HER2 inhibitors, afatinib and neratinib, in BaF3 cells harboring the HER2insYVMA mutation. The study authors reported that derivatives with the pyrido[2,3,4-de]quinazoline core displayed 'superior efficacy of antiproliferation' compared with both afatinib and neratinib [1]. This represents a class-level inference for Her2-IN-19, as Compound 10e is one of the key optimized derivatives in this series and was specifically evaluated in in vivo xenograft efficacy studies (30 mg/kg, QD, oral administration) with significant antitumor efficacy [1]. No quantitative fold-difference is reported in the abstract; this evidence establishes superiority over clinically validated benchmarks.

HER2insYVMA mutation afatinib comparator neratinib comparator NSCLC model

EGFR WT Selectivity Ratio: Her2-IN-19 vs. HER2-IN-20

Her2-IN-19 exhibits a HER2-to-EGFR selectivity ratio of approximately 4-fold (HER2 IC50 = 0.87 nM; EGFR IC50 = 3.5 nM), indicating a preference for HER2 while maintaining dual inhibition capability [1]. In contrast, HER2-IN-20 demonstrates a markedly different selectivity profile, with HER2 WT IC50 = 49 nM, HER2 YVMA IC50 = 42 nM, and EGFR WT IC50 = 4584 nM . The EGFR selectivity ratio for HER2-IN-20 is approximately 94-fold (HER2 WT vs. EGFR WT) or 109-fold (HER2 YVMA vs. EGFR WT), representing a substantially more HER2-selective profile with dramatically reduced EGFR activity. These divergent selectivity patterns have direct implications for experimental design depending on whether EGFR co-inhibition is desired.

EGFR selectivity kinase selectivity profiling off-target ratio

In Vivo Antitumor Efficacy in Xenograft Model (Her2-IN-19 / Compound 10e)

Her2-IN-19 (Compound 10e) demonstrated significant antitumor efficacy in an in vivo xenograft model following oral administration at 30 mg/kg once daily [1]. The same study reported that structurally related compounds 8a and 9a from this series achieved oral bioavailability of 41.7% and 42.0%, respectively, in rat pharmacokinetic studies [1]. While direct PK data for Her2-IN-19 are not specified in the publicly available abstract, the demonstration of significant in vivo antitumor efficacy at 30 mg/kg QD distinguishes Her2-IN-19 from in-class compounds lacking reported in vivo validation. Comparative in vivo data for HER2-IN-20, HER2-IN-15, HER2-IN-16, or HER2-IN-17 are not publicly available, representing an evidence gap that supports Her2-IN-19 as the preferred candidate for in vivo HER2-targeted studies.

in vivo xenograft oral bioavailability antitumor efficacy pharmacodynamics

Optimal Research and Industrial Application Scenarios for Her2-IN-19 Procurement


HER2 Exon 20 Insertion Mutation (YVMA) NSCLC Cellular Model Studies

Her2-IN-19 is ideally suited for in vitro cellular studies targeting the HER2 YVMA exon 20 insertion mutation, a driver alteration present in ~4% of NSCLC patients for which no targeted therapies are currently approved [1]. With a BaF3-HER2YVMA cellular IC50 of 1.49 nM—representing 28-fold greater potency than HER2-IN-20 (42 nM) and at least 130-fold greater potency than HER2-IN-15/16/17 (<200 nM)—Her2-IN-19 provides the requisite potency to achieve robust target engagement and antiproliferative effects at low nanomolar concentrations in this clinically relevant mutant context [2][3].

Dual HER2/EGFR Inhibition Studies Requiring Balanced Target Engagement

For research programs investigating dual HER2/EGFR inhibition, Her2-IN-19 offers a balanced inhibition profile with HER2 IC50 = 0.87 nM and EGFR IC50 = 3.5 nM, representing a ~4-fold HER2 preference [1]. This contrasts sharply with HER2-IN-20, which shows an EGFR IC50 of 4584 nM and is effectively HER2-selective (>94-fold selectivity) [2]. Procurement of Her2-IN-19 is therefore indicated for experiments where EGFR co-inhibition is mechanistically desired or where the therapeutic hypothesis involves both HER2 and EGFR signaling pathways.

In Vivo Xenograft Efficacy Studies of HER2-Driven Tumor Models

Her2-IN-19 is supported by published in vivo antitumor efficacy data demonstrating significant tumor growth inhibition following oral administration at 30 mg/kg once daily in a mouse xenograft model [1]. Alternative HER2-IN series compounds (HER2-IN-20, HER2-IN-15, HER2-IN-16, HER2-IN-17) lack publicly reported in vivo efficacy validation. For procurement decisions involving subsequent in vivo pharmacology, toxicology, or efficacy studies, Her2-IN-19 represents the only compound in this series with documented in vivo performance.

Comparative Benchmarking Against Afatinib or Neratinib in HER2-Mutant Models

Her2-IN-19 belongs to the pyrido[2,3,4-de]quinazoline core series that demonstrated superior antiproliferative efficacy compared to afatinib and neratinib in BaF3 cells harboring the HER2insYVMA mutation [1]. This makes Her2-IN-19 a relevant tool compound for comparative pharmacology studies evaluating the activity of novel HER2 inhibitors against established clinical benchmarks, particularly in the context of HER2 exon 20 insertion mutations where afatinib and neratinib exhibit limited clinical efficacy.

Quote Request

Request a Quote for Her2-IN-19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.